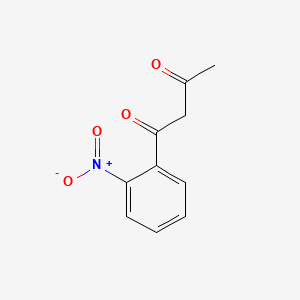

1-(2-nitrophenyl)butane-1,3-dione

Description

1,3-Butanedione, 1-(o-nitrophenyl)-, also known as 1-(2-nitrophenyl)-1,3-butanedione, is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a butanedione backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

CAS No. |

5463-78-5 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

1-(2-nitrophenyl)butane-1,3-dione |

InChI |

InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 |

InChI Key |

GHVZFKABKYFVRO-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Other CAS No. |

5463-78-5 |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation Approach Using 2-Nitroacetophenone and Ethyl Acetate Derivatives

A widely reported method for synthesizing 1-(2-nitrophenyl)butane-1,3-dione involves the Claisen condensation of 2-nitroacetophenone with esters or ethyl acetate derivatives under basic conditions. This method is analogous to the synthesis of related 1-(2-hydroxyphenyl)butane-1,3-diones, which have been extensively studied and can be adapted for the nitro-substituted phenyl ring.

- Reagents: 2-nitroacetophenone and ethyl acetate or ethyl acetoacetate.

- Base: Sodium hydride (NaH) suspended in tetrahydrofuran (THF).

- Conditions: The ketone and ester mixture is added dropwise to the NaH suspension at room temperature, causing a vigorous reaction that may require reflux.

- Work-up: After reaction completion, the mixture is quenched with ice and acidified (e.g., with 6 M HCl) to pH ~6, followed by extraction with ethyl acetate.

- Purification: Flash column chromatography using silica gel and an ethyl acetate/petroleum ether eluent system.

- This approach yields the desired this compound with good efficiency, typically in the range of 66–88% for analogous hydroxy-substituted compounds, suggesting similar yields for the nitro derivative.

- The product exists as a mixture of keto/enol tautomers, which can be characterized by NMR spectroscopy.

- The presence of the ortho-nitro group influences both the reactivity and tautomeric equilibrium, often increasing the compound’s electrophilicity and biological activity.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Base preparation | NaH in THF | Suspension ready | Strong base for enolate formation |

| Addition of substrates | 2-nitroacetophenone + ethyl acetate | Vigorous reaction | Dropwise addition to control reaction |

| Stirring & reflux | Room temp to reflux | Reaction completion | Ensures full conversion |

| Quenching & acidification | Ice, 6 M HCl to pH 6 | Neutralization | Prepares mixture for extraction |

| Extraction | Ethyl acetate | Organic layer obtained | Removes aqueous impurities |

| Purification | Flash chromatography | Pure product | Isolates desired diketone |

Carbon–Carbon Bond Formation Using Hypervalent Iodine under Lewis Acid Conditions

An alternative advanced synthetic method involves the use of hypervalent iodine reagents to induce carbon–carbon bond formation between silyl enol ethers derived from acetophenones.

- Reagents: Silyl enol ethers of 2-nitroacetophenone or related acetophenones.

- Oxidant: Iodosobenzene.

- Lewis Acid: Boron trifluoride etherate.

- Outcome: Formation of 1,4-disubstituted butane-1,4-diones, which can be adapted to synthesize this compound derivatives by controlling the substrates.

- This method enables selective coupling and is effective for aromatic ketones bearing electron-withdrawing groups such as nitro.

- The reaction proceeds smoothly for sterically hindered substrates and allows for cross-coupling to obtain unsymmetrical diketones.

- Limitations include incompatibility with nitrogen-containing heterocycles and certain aliphatic ketones.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Preparation of silyl enol ether | Ketone + silylating agent | Enol ether intermediate | Required for coupling |

| Oxidation & coupling | Iodosobenzene + BF3·OEt2 | Coupled diketone | Carbon–carbon bond formation |

| Work-up & purification | Standard extraction and chromatography | Pure diketone | Isolation of product |

One-Pot Synthesis via Enolate Chemistry and Acid Work-up

This approach involves a one-pot reaction where the enolate formed from 2-nitroacetophenone reacts with an ester or acylating agent, followed by acidic work-up to yield the diketone.

- Use of strong bases like sodium hydride or potassium tert-butoxide to generate the enolate.

- Reaction with ethyl acetate or similar esters under controlled temperature.

- Acid quenching to protonate and isolate the diketone product.

- This method is efficient and scalable.

- It avoids intermediate isolation, reducing time and solvent use.

- Yields are comparable to multi-step methods, typically 70–85%.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Claisen Condensation | 2-nitroacetophenone + ethyl acetate | NaH/THF, reflux, acid work-up | 66–88% | Simple, well-established | Requires careful base handling |

| Hypervalent Iodine Coupling | Silyl enol ethers + iodosobenzene + BF3·OEt2 | Lewis acid catalysis, mild temp | Moderate | Selective C–C bond formation | Complex reagents, substrate scope |

| One-Pot Enolate Reaction | 2-nitroacetophenone + ester + strong base | Room temp to reflux, acid quench | 70–85% | Efficient, scalable | Sensitive to moisture and temperature |

Additional Notes

- The nitro group at the ortho position significantly affects the electronic properties of the phenyl ring, influencing the reaction kinetics and product stability.

- Purification typically involves silica gel chromatography using non-polar to moderately polar solvents.

- Characterization of the product includes NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry to confirm structure and tautomeric forms.

- The synthetic routes can be adapted to prepare analogs with different substitution patterns for structure-activity relationship studies.

Chemical Reactions Analysis

1,3-Butanedione, 1-(o-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions and their conditions are as follows:

Oxidation

Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Conditions: Acidic or basic medium

Products: Oxidized derivatives of the compound

Reduction

Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Conditions: Solvent such as ethanol or tetrahydrofuran (THF)

Products: Reduced derivatives of the compound

Substitution

Reagents: Nucleophiles such as amines or thiols

Conditions: Solvent such as dichloromethane (DCM) or acetonitrile (ACN)

Products: Substituted derivatives of the compound

Scientific Research Applications

1,3-Butanedione, 1-(o-nitrophenyl)- has a wide range of applications in scientific research . Some of its notable applications include:

Chemistry

Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Biochemical Assays: Utilized in assays to study enzyme kinetics and inhibition.

Medicine

Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry

Material Science: Used in the development of advanced materials with specific properties.

Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1,3-butanedione, 1-(o-nitrophenyl)- involves its interaction with molecular targets and pathways . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1,3-Butanedione, 1-(o-nitrophenyl)- can be compared with other similar compounds such as 1,3-butanedione, 1-(p-nitrophenyl)- . While both compounds share a similar butanedione backbone, the position of the nitro group (ortho vs. para) significantly affects their chemical properties and reactivity. Some similar compounds include:

- 1,3-Butanedione, 1-(p-nitrophenyl)-

- 1,3-Butanedione, 1-(m-nitrophenyl)-

- 1,3-Butanedione, 1-(4-nitrophenyl)-

These compounds differ in their reactivity, stability, and applications, making each unique in its own right.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-(2-nitrophenyl)butane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 2-nitroacetophenone with diketene or acetylacetone derivatives under acidic or basic conditions. For optimization, adjust solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst (e.g., piperidine or acetic acid). Monitor purity via TLC and column chromatography, referencing protocols for structurally similar nitroaryl diketones .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify tautomeric forms (keto vs. enol) and nitro-group electronic effects. Compare shifts with analogues like 1-(3-chlorophenyl)butane-1,3-dione .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and nitro-group vibrations (~1520 cm) .

- XRD : For crystallographic analysis, follow protocols from related diones (e.g., 1-(piperidin-1-yl)butane-1,3-dione) using single-crystal diffraction and refinement software (e.g., SHELXL) .

Q. What safety protocols are critical when handling nitro-substituted diketones?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid inhalation (P261) and skin contact (P262), as nitro compounds may exhibit uncharacterized toxicity .

- Store in a cool, dry environment away from ignition sources (P210) .

Advanced Research Questions

Q. How can researchers investigate keto-enol tautomerism in this compound?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent equilibrium shifts in deuterated solvents (e.g., DMSO-d) to quantify tautomer ratios.

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers and tautomer stability with derivatives like 1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione .

Q. What strategies enable the synthesis of fluorinated or aryl-substituted derivatives of this compound?

- Methodological Answer :

- Electrophilic Substitution : Introduce fluorine via Friedel-Crafts acylation using fluorinated acyl chlorides, as seen in 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione synthesis .

- Cross-Coupling : Utilize Suzuki-Miyaura reactions to attach aryl groups, leveraging palladium catalysts and boronic acid precursors .

Q. How can analytical methods resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- DSC/TGA : Perform differential scanning calorimetry to determine exact melting/decomposition points, ensuring purity via HPLC (C18 column, acetonitrile/water gradient) .

- Crystallization Optimization : Recrystallize from hexane/chloroform mixtures (as in ) to isolate polymorphs .

Q. What in vitro assays are suitable for evaluating biological activity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.